

An In-depth Technical Guide to 4-Acetoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetoxybenzoic acid

Cat. No.: B1664458

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **4-Acetoxybenzoic acid**, a key intermediate in the pharmaceutical and polymer industries. The document details its physicochemical properties, synthesis, chemical reactivity, and primary applications. It is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven methodologies.

Introduction

4-Acetoxybenzoic acid, also known as O-acetyl-p-hydroxybenzoic acid, is an aromatic carboxylic acid with the chemical formula $C_9H_8O_4$.^[1] It is structurally characterized by a benzene ring substituted with a carboxylic acid group and an acetoxy group at the para position. This compound serves as a significant building block in organic synthesis, primarily recognized as a crucial precursor in the production of various pharmaceuticals and high-performance polymers.^[2] Its bifunctional nature, possessing both a carboxylic acid and an ester functional group, allows for a diverse range of chemical transformations, making it a versatile reagent in medicinal chemistry and materials science. This guide aims to provide a detailed exploration of its core properties and functionalities.

Physicochemical Properties

4-Acetoxybenzoic acid is a white to off-white crystalline powder.^[3] A comprehensive summary of its key physical and chemical properties is presented in the table below.

Understanding these properties is fundamental for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physicochemical Properties of 4-Acetoxybenzoic Acid

Property	Value	Source(s)
IUPAC Name	4-acetoxybenzoic acid	[1]
CAS Number	2345-34-8	[1]
Molecular Formula	C ₉ H ₈ O ₄	[1]
Molecular Weight	180.16 g/mol	[1]
Melting Point	190-194 °C	[4]
Boiling Point	325.7 °C at 760 mmHg	[5]
Density	1.291 g/cm ³	[5]
pKa (at 25 °C)	4.38	[4]
Solubility	Limited solubility in water. Soluble in organic solvents like ethanol and methanol.[4]	[4]
Appearance	White crystalline powder	[3]

Synthesis of 4-Acetoxybenzoic Acid

The most common and efficient method for the synthesis of **4-Acetoxybenzoic acid** is the acetylation of 4-hydroxybenzoic acid using acetic anhydride, with a catalytic amount of a strong acid like sulfuric acid.[2][6] This esterification reaction is a cornerstone of organic synthesis and provides a practical example of electrophilic acyl substitution on a phenol.

Reaction Mechanism

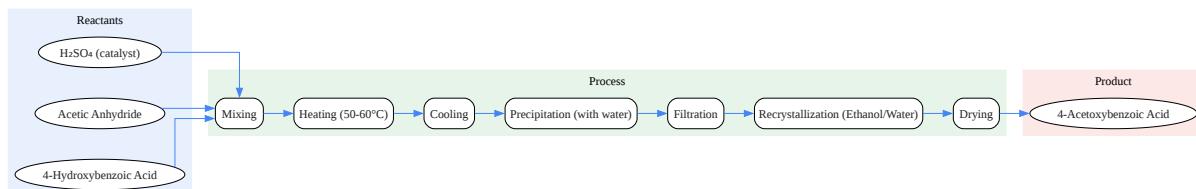
The synthesis proceeds via the following steps:

- Protonation of Acetic Anhydride: The concentrated sulfuric acid protonates one of the carbonyl oxygen atoms of the acetic anhydride, increasing the electrophilicity of the adjacent carbonyl carbon.
- Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 4-hydroxybenzoic acid attacks the activated carbonyl carbon of the protonated acetic anhydride.
- Proton Transfer and Elimination: A series of proton transfers and the elimination of a molecule of acetic acid results in the formation of the final product, **4-acetoxybenzoic acid**.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for the synthesis of **4-acetoxybenzoic acid** in a laboratory setting.

Materials:


- 4-hydroxybenzoic acid (2.0 g)
- Acetic anhydride (3.0 mL)
- Concentrated sulfuric acid (1-2 drops)
- Ethanol
- Water

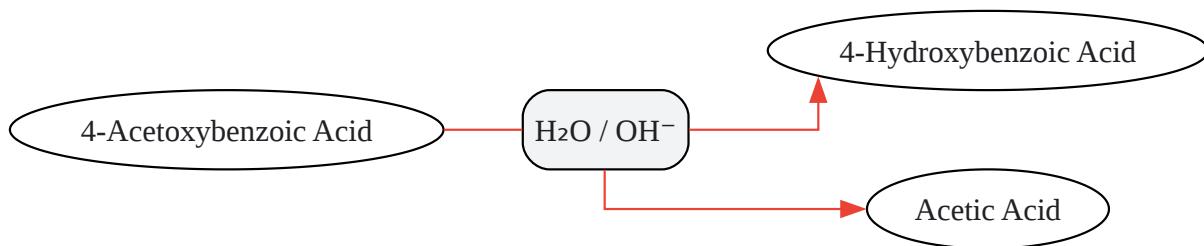
Procedure:

- In a small conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride.[\[6\]](#)
- Carefully add 1 drop of concentrated sulfuric acid to the mixture and swirl the flask to ensure thorough mixing.[\[6\]](#)
- Warm the flask on a water bath to approximately 50-60°C for about 15 minutes, with occasional stirring.[\[7\]](#)

- Allow the reaction mixture to cool to room temperature.
- Slowly add 30 mL of cold water to the flask and stir the mixture well to precipitate the product.[6]
- Collect the crude product by vacuum filtration and wash it with cold water.
- For purification, recrystallize the crude product from a hot ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly cloudy. Allow the solution to cool slowly to form needle-like crystals.[7]
- Filter the purified crystals, dry them, and determine the melting point and yield.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4-Acetoxybenzoic acid**.

Chemical Reactivity

The chemical reactivity of **4-acetoxybenzoic acid** is primarily governed by its two functional groups: the carboxylic acid and the ester.

Hydrolysis

The ester linkage in **4-acetoxybenzoic acid** can be hydrolyzed under both acidic and basic conditions to yield 4-hydroxybenzoic acid and acetic acid. This reaction is essentially the reverse of its synthesis. Basic hydrolysis, using a reagent like sodium hydroxide, is typically faster and more complete than acidic hydrolysis.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **4-Acetoxybenzoic acid**.

Esterification

The carboxylic acid group of **4-acetoxybenzoic acid** can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.^[8] This reaction is useful for introducing the 4-acetoxybenzoyl moiety into other molecules.

Other Reactions

The aromatic ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the acetoxy group.

Applications

4-Acetoxybenzoic acid is a valuable intermediate with several important industrial applications.

Pharmaceutical Industry

It serves as a key starting material in the synthesis of various pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The acetoxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage in a synthetic route.

Polymer Chemistry

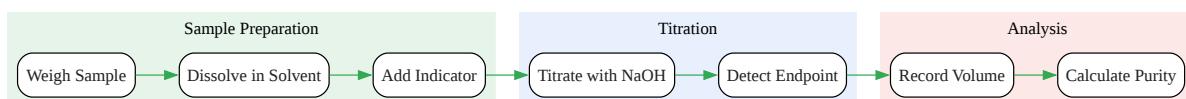
4-Acetoxybenzoic acid is a monomer used in the production of high-performance liquid crystal polymers (LCPs), such as poly(4-hydroxybenzoate).^{[2][9]} These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in electronics, aerospace, and automotive industries.

Analytical Methods

The purity and concentration of **4-acetoxybenzoic acid** can be determined by several analytical techniques.

Titration

A straightforward and reliable method for quantifying **4-acetoxybenzoic acid** is through acid-base titration with a standardized solution of a strong base, such as sodium hydroxide.


Experimental Protocol: Acid-Base Titration

- Accurately weigh a sample of **4-acetoxybenzoic acid** and dissolve it in a suitable solvent, such as a mixture of ethanol and water.
- Add a few drops of a suitable indicator, such as phenolphthalein.
- Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached, indicated by a persistent color change.
- Calculate the purity of the **4-acetoxybenzoic acid** based on the volume of titrant used and the initial mass of the sample.

Spectroscopic Methods

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of **4-acetoxybenzoic acid**, including the carbonyl stretching of the carboxylic acid and the ester, and the O-H stretching of the carboxylic acid.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed structural information, allowing for the confirmation of the compound's identity and purity.[1]
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of **4-acetoxybenzoic acid** and to analyze its fragmentation pattern.[11][12]

Titration Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the acid-base titration of **4-Acetoxybenzoic acid**.

Safety and Handling

4-Acetoxybenzoic acid is considered a hazardous substance.[13][14] It can cause skin and eye irritation and may cause respiratory irritation.[9][14] It is harmful if swallowed.[13][14] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area, such as a fume hood.[14]

Conclusion

4-Acetoxybenzoic acid is a compound of significant industrial importance, with key roles in the development of pharmaceuticals and advanced materials. Its synthesis is a classic example of esterification, and its chemical properties are dictated by the interplay of its carboxylic acid and ester functional groups. A thorough understanding of its physicochemical properties,

reactivity, and handling requirements is crucial for its safe and effective use in research and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]
- 4. 4-Acetoxybenzoic acid CAS#: 2345-34-8 [m.chemicalbook.com]
- 5. bramhascientific.com [bramhascientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Acetoxybenzoic acid 96 2345-34-8 [sigmaaldrich.com]
- 10. 4-Acetoxybenzoic acid(2345-34-8) IR Spectrum [chemicalbook.com]
- 11. 4-Acetoxybenzoic acid(2345-34-8) MS spectrum [chemicalbook.com]
- 12. Benzoic acid, 4-(acetyloxy)- [webbook.nist.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Acetoxybenzoic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664458#physical-and-chemical-properties-of-4-acetoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com